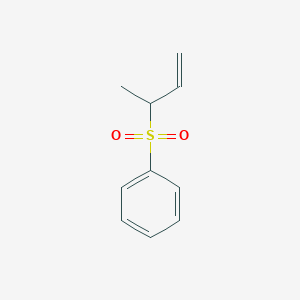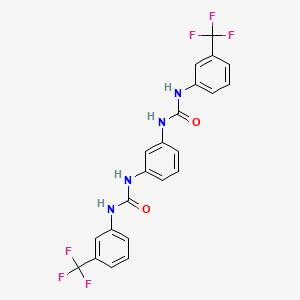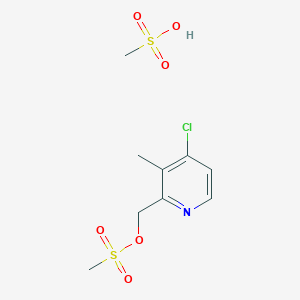
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate is a chemical compound with the molecular formula C9H14ClNO6S2. It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a methyl group, and a methanesulfonate ester group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate typically involves the reaction of 4-chloro-3-methyl-2-pyridinemethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxides.
Reduction: The chlorine atom can be reduced to form the corresponding methylpyridine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic substitution: The major products are substituted pyridines with various functional groups.
Oxidation: The major product is the corresponding pyridine N-oxide.
Reduction: The major product is 3-methyl-2-pyridinemethanol.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of specific enzymes.
Medicine: As a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: In the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, allowing the compound to modify the active sites of enzymes or bind to receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate: Similar structure but lacks the additional methanesulfonate group.
2-Chloro-3-methylpyridine: Lacks the methanesulfonate ester group.
4-Chloro-3-methyl-2-pyridinemethanol: Precursor in the synthesis of the target compound.
Uniqueness
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate is unique due to its dual functional groups, which provide versatility in chemical reactions and potential biological activities. The presence of both a chlorine atom and a methanesulfonate ester group allows for a wide range of chemical modifications and interactions with biological targets .
Eigenschaften
CAS-Nummer |
882864-48-4 |
|---|---|
Molekularformel |
C9H14ClNO6S2 |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
(4-chloro-3-methylpyridin-2-yl)methyl methanesulfonate;methanesulfonic acid |
InChI |
InChI=1S/C8H10ClNO3S.CH4O3S/c1-6-7(9)3-4-10-8(6)5-13-14(2,11)12;1-5(2,3)4/h3-4H,5H2,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
GNYRSRSZXBLRKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1COS(=O)(=O)C)Cl.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


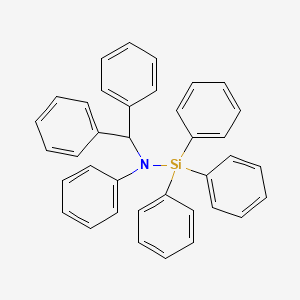


![1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea](/img/structure/B11941102.png)
![1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione](/img/structure/B11941110.png)
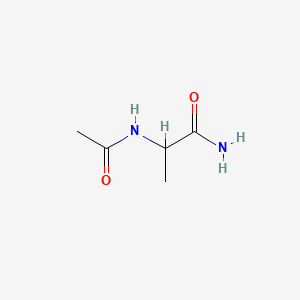
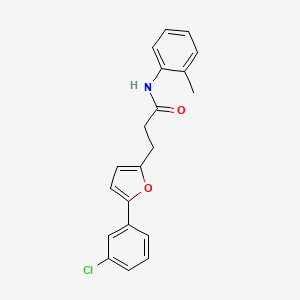
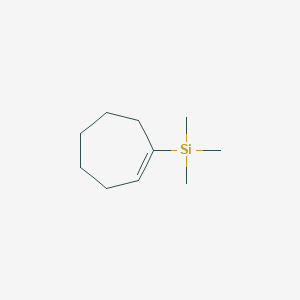
![Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester](/img/structure/B11941133.png)
![3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane](/img/structure/B11941140.png)
![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)

